N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide
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Overview
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms, an oxadiazole ring, and a benzamide moiety with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2,5-dichlorothiophene: This can be achieved by chlorination of thiophene using chlorine gas in the presence of a catalyst.
Synthesis of 2,5-dichlorothiophene-3-carboxylic acid: This involves the carboxylation of 2,5-dichlorothiophene using carbon dioxide and a suitable base.
Formation of 1,3,4-oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine to form the corresponding hydrazide, which is subsequently cyclized to form the 1,3,4-oxadiazole ring.
Coupling with 2,5-dimethoxybenzoyl chloride: The oxadiazole derivative is then coupled with 2,5-dimethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as a drug candidate due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to interact with cytochrome P450 enzymes, affecting their function .
Properties
CAS No. |
1172017-56-9 |
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Molecular Formula |
C15H11Cl2N3O4S |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H11Cl2N3O4S/c1-22-7-3-4-10(23-2)8(5-7)13(21)18-15-20-19-14(24-15)9-6-11(16)25-12(9)17/h3-6H,1-2H3,(H,18,20,21) |
InChI Key |
JSWMWOPIDMGOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Origin of Product |
United States |
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